molecular formula C19H18FN3O4S B11318768 N-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(4-fluorophenoxy)acetamide

N-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(4-fluorophenoxy)acetamide

Cat. No.: B11318768
M. Wt: 403.4 g/mol
InChI Key: WNTOLOPOLKYQEV-UHFFFAOYSA-N
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Description

N-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(4-fluorophenoxy)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiadiazole ring, which is known for its diverse biological activities, and a fluorophenoxyacetamide moiety, which contributes to its chemical reactivity and potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(4-fluorophenoxy)acetamide typically involves multiple steps, starting with the preparation of the thiadiazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The ethoxy and methoxy substituents on the phenyl ring are introduced through etherification reactions. The final step involves the coupling of the thiadiazole derivative with 4-fluorophenoxyacetic acid under amide bond formation conditions, often using coupling agents like EDCI or DCC in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(4-fluorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts or bases to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

N-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(4-fluorophenoxy)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials and chemical processes, including catalysis and polymer science.

Mechanism of Action

The mechanism of action of N-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(4-fluorophenoxy)acetamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with enzymes or receptors, modulating their activity. The fluorophenoxyacetamide moiety may enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(4-fluorophenoxy)acetamide stands out due to its unique combination of a thiadiazole ring and a fluorophenoxyacetamide moiety, which confer distinct chemical reactivity and biological activities. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C19H18FN3O4S

Molecular Weight

403.4 g/mol

IUPAC Name

N-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(4-fluorophenoxy)acetamide

InChI

InChI=1S/C19H18FN3O4S/c1-3-26-15-9-4-12(10-16(15)25-2)18-22-19(28-23-18)21-17(24)11-27-14-7-5-13(20)6-8-14/h4-10H,3,11H2,1-2H3,(H,21,22,23,24)

InChI Key

WNTOLOPOLKYQEV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NSC(=N2)NC(=O)COC3=CC=C(C=C3)F)OC

Origin of Product

United States

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